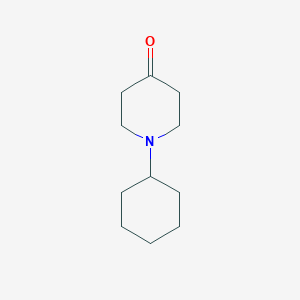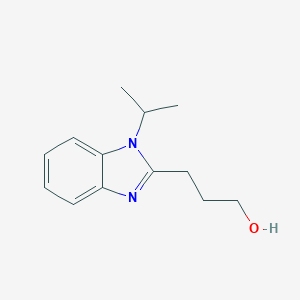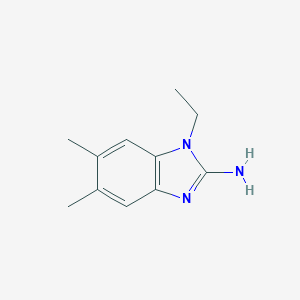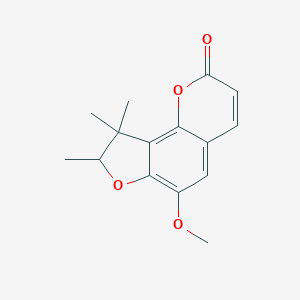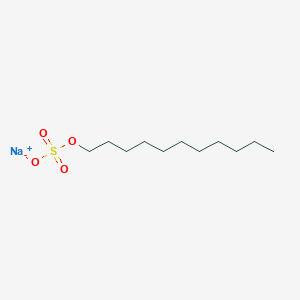
Sodium undecyl sulphate
概要
説明
Sodium undecyl sulphate, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an organic compound with the formula CH3(CH2)11OSO3Na . It is an anionic surfactant used in many cleaning and hygiene products . This compound is the sodium salt of the 12-carbon organosulfate . Its hydrocarbon tail combined with a polar “headgroup” give the compound amphiphilic properties that make it useful as a detergent .
Synthesis Analysis
Sodium undecyl sulphate can be synthesized using a nanosecond laser at a wavelength of 532 nm . The synthesis process was investigated at three laser intensities (0.38, 0.76, and 1.53 MW/cm2) and five exposure times (5, 15, 30, 45, and 60 min) .Molecular Structure Analysis
The molecular formula of Sodium undecyl sulphate is C₁₂H₂₅OSO₂ONa . The structure is H 3 C − (CH 2) 11−O− S (=O) 2−O−Na+ .Chemical Reactions Analysis
Sodium undecyl sulphate can undergo chemical transformations. For example, branched microfibers of sodium dodecyl sulfate/Ag nanoparticles were synthesized using a nanosecond laser .Physical And Chemical Properties Analysis
Sodium undecyl sulphate is a solid or liquid with a faint characteristic odor . It is soluble in water . It is stable in alkali, weak acid, and hard water but unstable in strong acid . It has a flash point of > 93°C .科学的研究の応用
Synthesis of Metal–Organic Frameworks (MOFs)
Sodium undecyl sulfate plays a crucial role in the synthesis of two-dimensional metal–organic frameworks (MOFs). It acts as a directing agent, enabling the controlled synthesis of well-dispersed square non-layered MOF and layered MOF nanosheets. These MOFs have potential applications in electronic nanodevices, energy storage, catalysis, and biosensing due to their thin thickness and exposed active sites .
Pharmaceutical Formulations
In the pharmaceutical industry, Sodium undecyl sulfate is utilized as an ionic solubilizer and emulsifier. It’s suitable for applications in liquid dispersions, solutions, emulsions, and microemulsions, as well as in the formulation of tablets, foams, and semi-solids like creams, lotions, and gels .
Protein Molecular Weight Determination
This compound is used in polyacrylamide gel electrophoresis (PAGE) for determining the molecular weight of proteins. It helps in denaturing proteins and imparting a negative charge to them, thereby allowing their separation based on size during electrophoresis .
Nucleic Acid Research
Sodium undecyl sulfate is widely used to disrupt cell walls and dissociate nucleic acid-protein complexes in DNA and RNA extraction protocols. This facilitates the isolation of nucleic acids for various genetic and molecular biology studies .
Cleaning and Hygiene Products
As an effective surfactant, Sodium undecyl sulfate is incorporated into many cleaning and hygiene products. It is used for the removal of oily stains and residues, making it a key ingredient in detergents and personal care items .
Nanomaterials Production
The compound is also used as an organic template for preparing periodic mesoporous organosilica nanospheres. These nanomaterials have applications in drug delivery, catalysis, and as adsorbents due to their unique porous structures .
作用機序
Target of Action
Sodium undecyl sulphate, also known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are biological membranes and proteins . It is used in many cleaning and hygiene products due to its ability to lower the surface tension of aqueous solutions, acting as a fat emulsifier, wetting agent, and detergent .
Mode of Action
Sodium undecyl sulphate interacts with its targets by disrupting biological membranes and denaturing proteins . It binds to proteins, particularly to the positively charged and hydrophobic residues, through its sulfate groups and alkyl chains, respectively . This interaction can cause proteins to denature, which is why SDS is commonly used in protein electrophoresis .
Biochemical Pathways
The primary biochemical pathway affected by sodium undecyl sulphate is protein denaturation. In the presence of SDS, proteins denature and separate from DNA, which is particularly useful in DNA extraction processes . Additionally, SDS can block the activity of RNase and deoxyribonuclease (DNase), enzymes that degrade RNA and DNA, respectively .
Result of Action
The primary result of sodium undecyl sulphate’s action is the disruption of biological membranes and the denaturation of proteins . This makes it highly effective in tasks requiring the removal of oily stains and residues . In the context of molecular biology, it allows for the separation of proteins based on their mass during electrophoresis .
Action Environment
The action of sodium undecyl sulphate can be influenced by environmental factors. For example, the presence of SDS can lead to a significant decrease in microbial diversity and biomass in certain environments . Additionally, the effectiveness of SDS as a surfactant can be affected by temperature and pH . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of sodium undecyl sulphate.
Safety and Hazards
特性
IUPAC Name |
sodium;undecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRKHDWHDWJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4297-99-8 (Parent) | |
| Record name | Sodium undecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70147936 | |
| Record name | Sodium undecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium undecyl sulphate | |
CAS RN |
1072-24-8 | |
| Record name | Sodium undecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium undecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium undecyl sulfate interact with proteins like bovine serum albumin (BSA)?
A1: Sodium undecyl sulfate, an anionic surfactant, exhibits a strong affinity for proteins like BSA. [, ] This interaction primarily occurs through electrostatic forces between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues on the protein surface. [, ] This binding can disrupt the protein's native conformation and prevent intermolecular interactions. []
Q2: How does the structure of sodium undecyl sulfate influence its ability to prevent protein aggregation?
A2: The research by Izumi et al. compared various anionic surfactants and their ability to prevent the heat-induced aggregation of BSA. [] They found that the length of the alkyl chain in the surfactant molecule plays a crucial role. Sodium undecyl sulfate, with its 11-carbon alkyl chain, required a lower molar ratio (surfactant:BSA) to prevent BSA aggregation compared to surfactants with shorter alkyl chains like sodium nonyl sulfate or sodium decyl sulfate. [] This suggests that the longer hydrophobic tail allows for stronger interactions with hydrophobic regions of BSA, leading to more effective prevention of aggregation.
Q3: Are there any applications of sodium undecyl sulfate in analytical separation techniques?
A3: While not explicitly mentioned in the provided abstracts, sodium undecyl sulfate and other similar alkyl sulfate surfactants are widely employed in electrokinetic chromatography (EKC), a separation technique used to analyze charged species in solution. [] These surfactants can act as pseudostationary phases in EKC, influencing the separation of analytes based on their differential partitioning between the surfactant micelles and the surrounding buffer solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



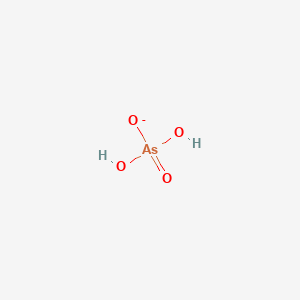
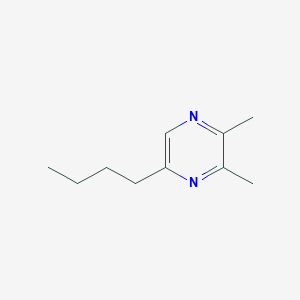
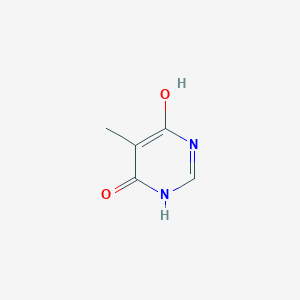
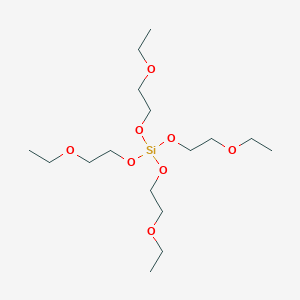
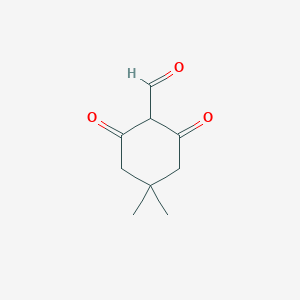

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
